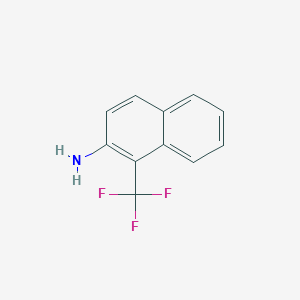

1-(Trifluoromethyl)naphthalen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

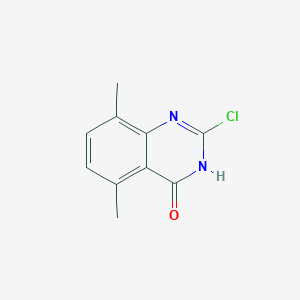

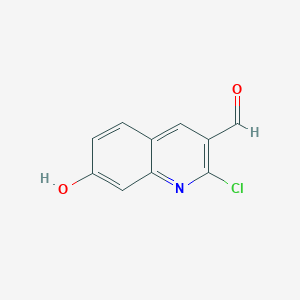

1-(トリフルオロメチル)ナフタレン-2-アミンは、分子式C11H8F3Nの有機化合物です。これは、ナフタレンの誘導体であり、水素原子の1つがトリフルオロメチル基で置換され、もう1つがアミン基で置換されています。

製法

合成経路と反応条件

1-(トリフルオロメチル)ナフタレン-2-アミンは、いくつかの方法で合成することができます。一般的な方法の1つは、CF3SO2Naなどのトリフルオロメチル化剤を用いたナフタレン-2-アミンのトリフルオロメチル化です。この方法は、官能基耐性が高く、反応条件が穏やかなため有利です .

別の方法は、トリフルオロメチルケチミンを使用する方法です。トリフルオロメチルケチミンは、特定の条件下で第2級アミンと反応させると、目的の生成物が得られます。この方法は、特にキラル誘導体のエナンチオ選択的合成に有用です .

工業的製造方法

1-(トリフルオロメチル)ナフタレン-2-アミンの工業的製造は、通常、収率と純度を高くするために最適化された反応条件を用いた大規模合成で行われます。工業的な環境では、連続フロー反応器や高速液体クロマトグラフィー(HPLC)、液体クロマトグラフィー質量分析(LC-MS)などの高度な精製技術が使用されます .

準備方法

Synthetic Routes and Reaction Conditions

1-(Trifluoromethyl)naphthalen-2-amine can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalen-2-amine using trifluoromethylating agents such as CF3SO2Na. This method is advantageous due to its good functional group tolerance and mild reaction conditions .

Another method involves the use of trifluoromethyl ketimines, which are reacted with secondary amines under specific conditions to yield the desired product. This approach is particularly useful for the enantioselective synthesis of chiral derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common in industrial settings .

化学反応の分析

反応の種類

1-(トリフルオロメチル)ナフタレン-2-アミンは、以下の化学反応を起こします。

酸化: この化合物は酸化されて対応するナフトキノンを生成することができます。

還元: 還元反応によって、この化合物は対応するアミン誘導体に転換することができます。

置換: トリフルオロメチル基の存在により、求電子置換反応は一般的です。トリフルオロメチル基は、芳香環を求電子攻撃に対して活性化します.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬に応じて、さまざまな置換ナフタレン、ナフトキノン、およびアミン誘導体です .

科学研究への応用

1-(トリフルオロメチル)ナフタレン-2-アミンは、いくつかの科学研究への応用があります。

科学的研究の応用

1-(Trifluoromethyl)naphthalen-2-amine has several scientific research applications:

作用機序

1-(トリフルオロメチル)ナフタレン-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリフルオロメチル基は、化合物の生物学的膜への浸透能力と、高い親和性で標的部位に結合する能力を高めます。この相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .

類似化合物の比較

類似化合物

ナフタレン-1-アミン: 構造は似ていますが、トリフルオロメチル基がありません。そのため、化学的性質と反応性が異なります.

トリフルオロメチルピリミジン-2(1H)-オン: これらの化合物はトリフルオロメチル基を含んでいますが、コア構造が異なります。そのため、用途と性質が異なります.

独自性

1-(トリフルオロメチル)ナフタレン-2-アミンは、ナフタレン環にトリフルオロメチル基とアミン基の両方が存在するため、ユニークです。この組み合わせにより、脂溶性や求電子置換に対する反応性など、独特の化学的性質が与えられ、研究や産業におけるさまざまな用途に役立ちます .

類似化合物との比較

Similar Compounds

Naphthalen-1-amine: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Trifluoromethylpyrimidin-2(1H)-ones: These compounds contain a trifluoromethyl group but have a different core structure, leading to distinct applications and properties.

Uniqueness

1-(Trifluoromethyl)naphthalen-2-amine is unique due to the presence of both the trifluoromethyl and amine groups on the naphthalene ring. This combination imparts unique chemical properties, such as increased lipophilicity and reactivity towards electrophilic substitution, making it valuable for various applications in research and industry .

特性

分子式 |

C11H8F3N |

|---|---|

分子量 |

211.18 g/mol |

IUPAC名 |

1-(trifluoromethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6H,15H2 |

InChIキー |

PTKWKSXFYPTSGY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)

![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)